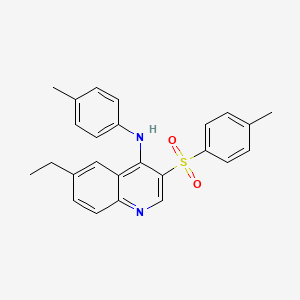

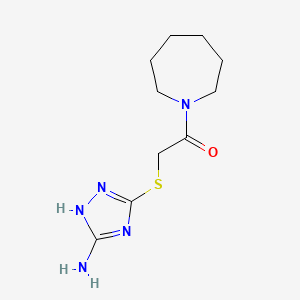

![molecular formula C18H29NO5S B2595719 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1797309-29-5](/img/structure/B2595719.png)

1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C18H29NO5S and its molecular weight is 371.49. The purity is usually 95%.

BenchChem offers high-quality 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Prins Cascade Cyclization : This technique involves the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are related to the compound . The process uses aldehydes coupled with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization, marking a significant advancement in the synthesis of these compounds (Reddy et al., 2014).

Crystal Structure and Properties

- Crystal Structure Analysis : A study on a derivative of 1,5-dioxaspiro[5.5] revealed its triclinic crystal structure and provided insights into its thermodynamic properties. Such structural analyses are crucial for understanding the physical and chemical properties of similar compounds (Zeng et al., 2021).

Chemical Reactions and Transformations

- Dienone-Phenol Rearrangement : Research on 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes, which are structurally related to the compound , demonstrated a dienone-phenol rearrangement, leading to the formation of N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides. This study highlights the potential for complex chemical transformations involving spiro compounds (Glushkov et al., 2011).

Biological Evaluations

- Biological Activity Study : A study focused on silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes, which are similar in structure, revealed cytotoxic action against human cancer cells in tissue culture. This indicates potential applications in biomedical research, especially in cancer treatment (Rice et al., 1973).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . This interaction results in a significant reduction in the level of N6-methyladenosine (m6A), a common RNA modification . The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA .

Biochemical Pathways

The compound affects the biochemical pathway involving the dynamic and reversible nature of m6A, which is regulated by three types of proteins called “writers”, “readers”, and "erasers" . By inhibiting the “writer” proteins METTL3 and METTL14, the compound disrupts this pathway, leading to changes in gene expression regulation .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization . Some derivatives of the compound had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of these cancers.

Propiedades

IUPAC Name |

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5S/c1-16(2)14-4-5-17(16,15(20)12-14)13-25(21,22)19-8-6-18(7-9-19)23-10-3-11-24-18/h14H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTNNMVPNIOTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4(CC3)OCCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

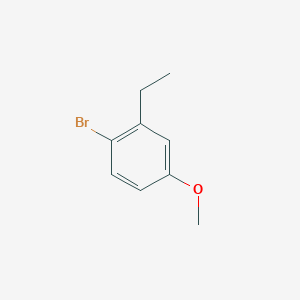

![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)

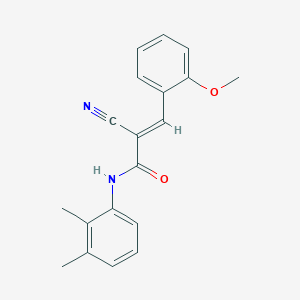

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)

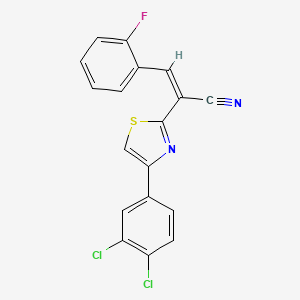

![1-[(4-Chlorophenyl)methyl]-4,8-dimethylquinolin-2-one](/img/structure/B2595646.png)

![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)

![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)

![1,1-Diethyl-3-[1-(2-ethylbutanoyl)piperidin-4-yl]urea](/img/structure/B2595649.png)

![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2595654.png)

![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2595657.png)